![molecular formula C11H11BrINO B1387992 3-bromo-N-(cyclopropylmethyl)-4-iodobenzamide CAS No. 1147647-29-7](/img/structure/B1387992.png)
3-bromo-N-(cyclopropylmethyl)-4-iodobenzamide
Overview
Description
“3-bromo-N-(cyclopropylmethyl)-4-iodobenzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, from pharmaceuticals to dyes .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a bromo group at the 3-position, an iodo group at the 4-position, and a cyclopropylmethylamide group .Chemical Reactions Analysis
Benzamides can undergo a variety of reactions. For example, they can participate in nucleophilic substitution reactions at the benzylic position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo and iodo groups would likely make the compound relatively heavy and possibly increase its reactivity .Scientific Research Applications
Antiviral Research
3-bromo-N-(cyclopropylmethyl)-4-iodobenzamide: may serve as a scaffold for developing new antiviral agents. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . By modifying the indole scaffold, researchers can synthesize new compounds that potentially bind with high affinity to viral proteins, disrupting their lifecycle.
Anti-inflammatory Agents
The compound’s structure suggests potential utility in synthesizing derivatives with anti-inflammatory properties. Indole derivatives are known to possess such activities, and the bromo- and iodo- substituents on the benzamide moiety could be leveraged to enhance these properties through medicinal chemistry techniques .
Oncology Therapeutics
In cancer research, the ability to design molecules that can selectively target tumor cells is crucial. The core structure of 3-bromo-N-(cyclopropylmethyl)-4-iodobenzamide could be modified to create compounds that interfere with specific pathways involved in cancer cell proliferation and survival .
Agricultural Chemicals
While direct applications in agriculture for this specific compound are not readily found, the indole ring system is a key component in many plant hormones and growth regulators. Derivatives of this compound could be explored for their potential use in enhancing plant growth or protecting crops from pests .
Material Science
The bromo and iodo groups present in the compound make it a candidate for use in material science, particularly in the synthesis of novel polymers or as a precursor for advanced materials with specific electronic or photonic properties .
Biochemical Research
In biochemistry, the compound could be used to study protein-ligand interactions, especially for proteins that bind aromatic compounds. It could also serve as a starting point for the synthesis of biochemical tools that can be used to probe or modulate biological systems .
Mechanism of Action
Target of Action
The compound “3-bromo-N-(cyclopropylmethyl)-4-iodobenzamide” could potentially interact with proteins or enzymes in the body due to its structure. The bromo and iodo groups are often involved in halogen bonding with amino acid residues in proteins, which could influence the activity of these proteins .
Mode of Action
The compound might interact with its targets through non-covalent interactions such as halogen bonding, hydrogen bonding, and hydrophobic interactions. The presence of the bromo and iodo groups could enable the compound to form halogen bonds with its targets, while the amide group could participate in hydrogen bonding .
Biochemical Pathways
The exact biochemical pathways affected by “3-bromo-N-(cyclopropylmethyl)-4-iodobenzamide” are unknown without specific studies. Compounds with similar structures have been found to affect various biochemical pathways, including signal transduction pathways and metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-bromo-N-(cyclopropylmethyl)-4-iodobenzamide” would depend on various factors such as its solubility, stability, and the presence of transporters for the compound in the body. The compound’s bioavailability could be influenced by these factors .
Result of Action
The molecular and cellular effects of “3-bromo-N-(cyclopropylmethyl)-4-iodobenzamide” would depend on its targets and the nature of its interactions with these targets. It could potentially alter the activity of its target proteins, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “3-bromo-N-(cyclopropylmethyl)-4-iodobenzamide”. For example, changes in pH could affect the compound’s ionization state and therefore its interactions with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-N-(cyclopropylmethyl)-4-iodobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrINO/c12-9-5-8(3-4-10(9)13)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBOJJQKSSZTBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=C(C=C2)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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